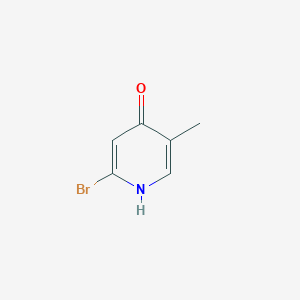
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
Vue d'ensemble
Description
“(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid” is an isoleucine derivative . It has a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to an amino group, which is further connected to a 3-methylpentanoic acid . The exact structure can be found in the referenced link .Physical And Chemical Properties Analysis
This compound appears as a solid and is white to off-white in color . It is soluble in DMSO at a concentration of 10 mg/mL . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes .Applications De Recherche Scientifique
Electrochemical Properties and Pseudocapacitance Performance
- Electrochemical Enhancement : N-benzoyl derivatives of isoleucine, including structures similar to the compound , have been explored for their role in improving the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. These derivatives demonstrate significant effects on specific capacitance, retention capacity, and cycle stability, making them suitable for application in energy storage materials (E. Kowsari et al., 2018).
Biological Activity
- Biological Activity of Derivatives : The structure of compounds related to the query demonstrates interest in understanding their biological activities. For example, derivatives of amino acids, including those with similar structures, have been synthesized to study their potential biological functions and applications in drug development (I. Nehls et al., 2013).
Microbial Biosynthesis
- Biosynthesis of Chemical Isomers : Studies have explored the microbial biosynthesis of pentanol isomers, which are useful as biofuels, from amino acid substrates. This research indicates the potential for engineered microorganisms to produce valuable chemical compounds from basic substrates, hinting at the broader applicability of amino acid derivatives in biotechnological applications (A. Cann & J. Liao, 2009).
Mécanisme D'action
As an isoleucine derivative, this compound may have potential applications in ergogenic supplements. Amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3S)-2-[benzyl(methyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCNRCSUWIPPOC-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azaspiro[4.4]nonane-2,4-dione](/img/structure/B1523897.png)











